4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)-

Description

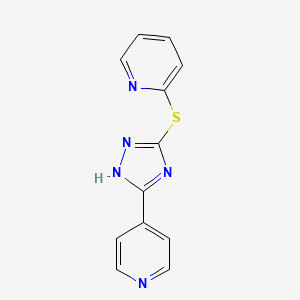

The compound 4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)- is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2-pyridylmercapto (-S-C5H4N) group at position 3 and a 4-pyridyl group at position 3. This structure combines the electron-rich triazole ring with pyridyl moieties, which confer unique electronic and steric properties. Such derivatives are synthesized via cyclization or condensation reactions, often involving hydrazine derivatives and aldehydes/ketones (e.g., Scheme 1 in ) .

Properties

CAS No. |

3652-27-5 |

|---|---|

Molecular Formula |

C12H9N5S |

Molecular Weight |

255.30 g/mol |

IUPAC Name |

2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine |

InChI |

InChI=1S/C12H9N5S/c1-2-6-14-10(3-1)18-12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17) |

InChI Key |

IVHJYIJZCMADLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NNC(=N2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of Potassium Dithiocarbazinate Salt

- Reactants: Isonicotinic acid hydrazide (0.1 mol), potassium hydroxide (0.1 mol), carbon disulfide (12.5 mL).

- Procedure: Dissolve isonicotinic acid hydrazide in absolute ethanol with potassium hydroxide at room temperature. Add carbon disulfide gradually and stir for 16 hours at room temperature.

- Outcome: Formation of potassium dithiocarbazinate salt, which precipitates upon addition of diethyl ether and stirring for 3 hours.

Cyclization to 4-Amino-3-(2-pyridyl)-5-mercapto-4H-1,2,4-triazole

- Reactants: Potassium dithiocarbazinate salt, hydrazine hydrate (0.1 mol).

- Procedure: Add hydrazine hydrate gradually to the salt dissolved in water, reflux for 8 hours during which hydrogen sulfide gas evolves and color changes to deep green. Cool and acidify with hydrochloric acid to pH 1.

- Outcome: Yellow solid precipitates, filtered and recrystallized from ethanol to yield 4-amino-3-(2-pyridyl)-5-mercapto-4H-1,2,4-triazole.

Condensation with Aldehydes to Form Schiff Bases

- Reactants: 4-amino-3-(2-pyridyl)-5-mercapto-4H-1,2,4-triazole, various substituted benzaldehydes.

- Procedure: Mix compound with aldehyde in dimethylformamide, add few drops of glacial acetic acid, and reflux for 4–9 hours. Cool, filter, and recrystallize from ethanol.

- Outcome: Formation of 4-[{1-(aryl)methylidene}-amino]-3-(2-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Isonicotinic acid hydrazide + KOH + CS2 | RT, 16 h stirring + diethyl ether | Potassium dithiocarbazinate salt | ~99% (theoretical) |

| 2 | Potassium salt + Hydrazine hydrate | Reflux, 8 h, acidify to pH 1 | 4-amino-3-(2-pyridyl)-5-mercapto-4H-1,2,4-triazole | ~65% |

| 3 | Compound (2) + substituted benzaldehydes | Reflux in DMF + acetic acid, 4–9 h | Schiff base derivatives of 4H-1,2,4-triazole | 60–75% |

Analytical and Characterization Data

- Infrared Spectroscopy (IR): Characteristic absorption bands for NH (3280–3340 cm⁻¹), C=N (1615–1630 cm⁻¹), and C=S (1290–1310 cm⁻¹) confirm the triazole ring and mercapto group formation.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$-NMR spectra show singlets for triazolic NH protons (~12.9–14.25 ppm), absence of thiosemicarbazide NH protons, and aromatic proton signals from pyridine and aryl substituents.

- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the expected molecular weights.

- Melting Points: Typically range between 170–200 °C depending on substituents, indicating purity and structural integrity.

Research Findings and Applications

- The synthesized 4H-1,2,4-triazole derivatives with pyridylmercapto substituents have demonstrated analgesic and anti-pyretic activities comparable to standard drugs such as analgin and aspirin in animal models.

- Some derivatives exhibit anticancer activity , particularly against murine melanoma cell lines, indicating potential as therapeutic agents.

- The mercapto group at position 3 of the triazole ring plays a crucial role in biological activity, possibly through metal coordination or redox mechanisms.

- The synthetic route is adaptable to various substituted benzaldehydes, allowing structural diversity for structure-activity relationship (SAR) studies.

Comparative Table of Synthesis Variations

| Method Variant | Key Differences | Advantages | Limitations |

|---|---|---|---|

| Ethanol/KOH + CS2 + Hydrazine route | Classic method, uses ethanol solvent | High yield, well-established | Long reaction times (16 h + 8 h) |

| Use of Dimethylformamide (DMF) solvent | For condensation with aldehydes | Good solubility, efficient reaction | DMF toxicity, requires careful handling |

| Alternative aldehyde substituents | Variation in aryl groups for Schiff base formation | Enables SAR studies | Some substituents lower yield or activity |

| Cyclization under alkaline conditions | Intramolecular cyclodehydration with NaOH | Efficient ring closure | Requires precise pH control |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridylmercapto group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of dihydrotriazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings, where halogenated derivatives can be formed.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds derived from 4H-1,2,4-triazole effectively inhibited the growth of various bacterial strains. The compound's mechanism involves disrupting cellular processes in pathogens, making it a candidate for developing new antibiotics.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3a | E. coli | 15 |

| 3b | S. aureus | 18 |

| 3c | P. aeruginosa | 12 |

Analgesic and Anti-pyretic Properties

The analgesic and anti-pyretic effects of synthesized derivatives of this compound were evaluated using animal models. The study found that certain derivatives exhibited comparable efficacy to standard analgesics like Analgin and Aspirin.

| Compound | Analgesic Activity (mg/kg) | Anti-pyretic Activity (mg/kg) |

|---|---|---|

| 3b | 25 | 100 |

| 3c | 25 | 100 |

| 3d | 25 | 100 |

In vivo tests demonstrated that compounds such as 3b and 3c significantly reduced pain response and fever in rat models compared to control groups, suggesting potential for clinical applications in pain management and fever reduction .

Fungicidal Properties

Triazole compounds are widely recognized for their fungicidal properties. The compound was tested against several fungal pathogens affecting crops. Results indicated effective inhibition of fungal growth, making it a promising candidate for agricultural fungicides.

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Fusarium spp. | 50 µg/mL |

| Aspergillus spp. | 30 µg/mL |

| Botrytis cinerea | 40 µg/mL |

The application of this compound in agricultural settings could lead to improved crop yields and reduced reliance on traditional fungicides .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes have been studied for their potential applications in catalysis and materials development.

- Metal Complexes : Zn(II) complexes formed with this triazole derivative exhibit enhanced thermal stability and catalytic activity.

| Metal Ion | Coordination Mode | Stability Constant |

|---|---|---|

| Zn(II) | Bidentate | Log K = 5.2 |

| Cu(II) | Bidentate | Log K = 4.8 |

These findings suggest that the compound can be utilized in synthesizing new materials with tailored properties for electronic and catalytic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole derivatives highlighted the superior performance of 4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)- against resistant strains of bacteria. The findings indicated a significant reduction in bacterial load in treated samples compared to untreated controls.

Case Study 2: Agricultural Field Trials

Field trials assessing the efficacy of this compound as a fungicide showed a marked decrease in fungal infection rates in treated crops compared to untreated plots. The results support its potential use as an environmentally friendly alternative to synthetic fungicides.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

Triazole derivatives with pyridyl substituents exhibit notable biological activities. For example:

- Analgesic and Anti-pyretic Effects: Derivatives such as 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole (compounds 3b-3d) showed analgesic activity comparable to Analgin in mice, while 3a, 3e, 3f demonstrated anti-pyretic effects surpassing aspirin in yeast-induced pyrexia models .

- Antibacterial Activity: 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, outperforming ampicillin in some cases .

Key Insight : The 2-pyridylmercapto group in the target compound may enhance ligand-receptor interactions, similar to how 4-pyridyl groups in other derivatives improve binding affinity to enzymes or receptors (e.g., CB1 receptor in ) .

Corrosion Inhibition Efficiency

Triazoles with sulfur-containing groups (e.g., mercapto or thione) are effective corrosion inhibitors. Comparative data from electrochemical studies include:

Key Insight : Mercapto (-SH) groups significantly enhance corrosion inhibition by forming stable chelates with metal surfaces. The target compound’s 2-pyridylmercapto group may offer synergistic effects, combining adsorption via sulfur and π-electrons from pyridyl rings .

Antioxidant Activity

Pyridyl-substituted triazoles with halogen or hydroxy groups show superior antioxidant properties. For example:

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles (e.g., 4h ) inhibited lipid peroxidation by 75.4%, outperforming BHA (63.7%) and BHT (67.8%) .

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated radical scavenging linked to the thiol group’s redox activity .

Key Insight : The 4-pyridyl group in the target compound may stabilize radical intermediates, while the 2-pyridylmercapto group could donate hydrogen atoms, enhancing antiradical activity .

Biological Activity

4H-1,2,4-Triazoles are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The compound 4H-1,2,4-Triazole, 3-(2-pyridylmercapto)-5-(4-pyridyl)- is of particular interest due to its unique structural features that enhance its biological efficacy. This article reviews the biological activity of this compound based on recent studies and findings.

Synthesis and Characterization

The synthesis of 4H-1,2,4-Triazole derivatives typically involves reactions such as cyclization of hydrazones or thioketones with appropriate reagents. Characterization methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives. For instance:

- Antibacterial Activity : A study reported that various 1,2,4-triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested against strains such as E. coli, S. aureus, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL for potent derivatives .

- Antifungal Activity : Triazole compounds have also shown effectiveness against fungal pathogens. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.

Anti-inflammatory Activity

Research indicates that triazole derivatives can modulate inflammatory pathways. For example:

- FLAP Inhibition : Some triazoles act as inhibitors of the 5-lipoxygenase activating protein (FLAP), which is crucial in leukotriene biosynthesis. Compounds exhibiting IC50 values lower than 2 µM demonstrate potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively:

- Cytotoxicity Against Cancer Cell Lines : Studies have shown that certain triazole derivatives significantly inhibit the proliferation of cancer cell lines such as HT-29 (colorectal cancer) and MCF-7 (breast cancer). The mechanism often involves cell cycle arrest and induction of apoptosis .

Case Studies

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between triazole derivatives and their biological targets. These studies often reveal critical insights into binding affinities and molecular interactions that contribute to their biological activity.

Q & A

Q. What are the common synthetic routes for 4H-1,2,4-triazole derivatives incorporating pyridyl and mercapto groups?

The synthesis typically involves condensation reactions between thiosemicarbazide derivatives and pyridyl-substituted precursors. For example, a ligand with pyridylmercapto groups can be synthesized by refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with thiosemicarbazide in ethanol under acidic conditions (e.g., glacial acetic acid) . Metal complexes (e.g., Cu(II) and Ni(II)) are then formed by reacting the ligand with metal salts in ethanol. Key steps include solvent selection (e.g., absolute ethanol for solubility control), reflux duration optimization (4–6 hours), and stoichiometric balancing of reactants .

Q. What instrumental methods are critical for characterizing the structural and purity properties of these triazole derivatives?

Essential techniques include:

- 1H NMR spectroscopy to confirm substitution patterns on the triazole and pyridyl rings .

- LC-MS for molecular weight verification and purity assessment .

- Elemental analysis to validate stoichiometry and ligand-metal ratios in complexes .

- Infrared (IR) spectroscopy to identify functional groups like C=S (thiol) and N–H (amine) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to improve yields of pyridylmercapto-triazole derivatives?

Key variables to test include:

- Catalyst selection : Acidic catalysts (e.g., glacial acetic acid) enhance condensation efficiency .

- Reaction temperature : Refluxing at 80–90°C improves reaction kinetics but may require trade-offs with byproduct formation .

- Solvent polarity : Ethanol or toluene can influence solubility and intermediate stability .

- Purification methods : Column chromatography or recrystallization in ethanol/water mixtures enhances purity .

Q. How can contradictions in reported pharmacological activities (e.g., antifungal vs. CNS-stimulating effects) be resolved?

Methodological approaches include:

- Target-specific assays : Use enzyme inhibition studies (e.g., against 14-α-demethylase lanosterol for antifungal activity) to isolate mechanisms .

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridyl rings) across derivatives .

- Dose-response profiling : Evaluate activity thresholds to distinguish primary vs. off-target effects .

Q. What computational strategies are effective for predicting the biological potential of triazole derivatives?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., 3LD6 PDB structure for antifungal studies) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors on pyridyl groups) for activity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP for membrane permeability) .

Q. How can researchers design triazole derivatives for selective biological targets?

Strategies include:

- Heterocyclic hybridization : Combine triazole with pyrazole or thiadiazole moieties to enhance binding diversity .

- Functional group tuning : Introduce electron-deficient substituents (e.g., nitro or trifluoromethyl groups) to modulate enzyme affinity .

- Chelation potential : Metal complexes (e.g., Cu(II)) may enhance redox activity for antimicrobial applications .

Methodological Notes

- Contradictory data resolution : Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition + in silico docking) .

- Synthetic reproducibility : Document reaction conditions (e.g., solvent purity, humidity control) to minimize batch variations .

- Safety protocols : Handle thiol-containing intermediates in fume hoods due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.